REACTION_SMILES
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[CH:1]1([NH2:6])[CH2:2][CH2:3][CH2:4][CH2:5]1.[Cl:7][c:8]1[n:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1.[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[CH:1]1([NH:6][c:8]2[n:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(NC2CCCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |